

The chemical structure and properties of P53R3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: P53R3

Cat. No.: B12421918

[Get Quote](#)

An In-depth Technical Guide to **P53R3**: Chemical Structure, Properties, and Mechanism of Action

Introduction

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a central role in maintaining cellular and genetic stability.[1][2] In response to cellular stressors such as DNA damage, oncogenic stress, or hypoxia, p53 can halt the cell cycle, initiate DNA repair, or trigger apoptosis (programmed cell death), thereby preventing the propagation of damaged cells.[2][3] The function of p53 is compromised in over half of all human cancers due to mutations in the TP53 gene, making it a critical and challenging target in oncology.[1] These mutations not only abrogate its tumor-suppressive functions but can also confer new oncogenic "gain-of-function" properties.[4]

The development of small molecules that can reactivate mutant p53 represents a promising therapeutic strategy.[4] **P53R3** is one such molecule, identified as a potent reactivator of p53.[5] It is a quinazoline-based compound that has been shown to restore the DNA-binding capabilities of several "hot spot" p53 mutants, re-instating their ability to regulate target genes and induce anti-proliferative effects.[1][6] This guide provides a comprehensive overview of the chemical structure, biological properties, and mechanism of action of **P53R3** for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

P53R3 is a quinazoline derivative identified through p53 DNA binding assays.[1][6] Its chemical and biological properties are summarized below.

Chemical Data

Property	Value	Reference
CAS Number	922150-12-7	[7]
Molecular Formula	C ₃₂ H ₃₅ Cl ₂ N ₅ O ₂	[7]
Molecular Weight	592.565 g/mol	[7]
Solubility	90 mg/mL (151.88 mM) in DMSO	[5]

Biological Properties

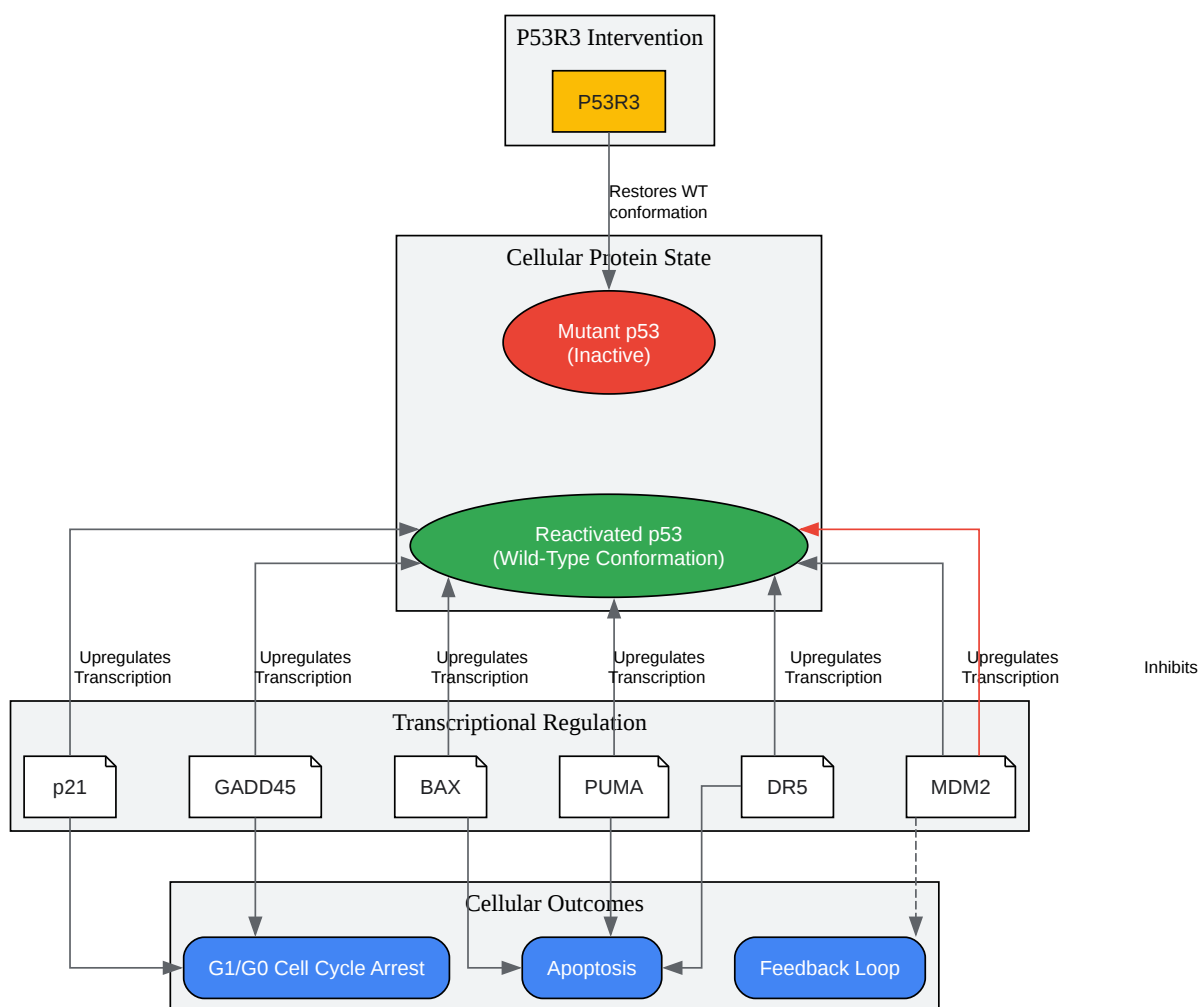
Property	Description	Reference
Target	Mutant p53 protein	[5]
Mechanism	Reactivates mutant p53, restoring sequence-specific DNA binding.	[4][8]
Affected Mutants	p53R175H, p53R248W, p53R273H, p53M237I	[4][8][9]
Downstream Effects	Induces p53-dependent antiproliferative effects and G0/G1 cell cycle arrest.	[8][10]
Specificity	Exhibits higher specificity for inducing p53-dependent effects compared to PRIMA-1.	[5][8]
Target Gene Upregulation	Enhances mRNA and protein expression of p21, MDM2, BAX, PUMA, GADD45, and DR5.	[9][10]
Cellular Outcome	Sensitizes tumor cells to TRAIL-induced apoptosis through DR5 upregulation.	[11]

Mechanism of Action and Signaling Pathway

P53R3 functions by directly interacting with the p53 protein. It binds to the DNA binding domain of several common p53 mutants, functioning in a chaperone-like manner to restore a wild-type-like conformation.[2] This conformational change re-enables the mutant p53 to bind specifically to the DNA response elements in the promoters of its target genes.[6][10]

Upon reactivation by **P53R3**, p53 can transcriptionally regulate a host of genes involved in key anti-tumorigenic processes.[12] This includes:

- **Cell Cycle Arrest:** Upregulation of p21 and GADD45 leads to a halt in the cell cycle, typically at the G1/S checkpoint, preventing the replication of damaged DNA.[8][10]
- **Apoptosis:** Activation of pro-apoptotic genes such as BAX, PUMA, and DR5 (Death Receptor 5) initiates the programmed cell death cascade.[9][10] The strong induction of DR5 is particularly notable as it sensitizes cancer cells to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[11]
- **Feedback Regulation:** p53 also activates the transcription of MDM2, its own negative regulator, as part of a crucial feedback loop that controls p53 levels in the cell.[9][10]



[Click to download full resolution via product page](#)

P53R3-mediated reactivation of the mutant p53 signaling pathway.

Experimental Protocols

The characterization of **P53R3** and its effects on mutant p53 relies on several key experimental methodologies. Detailed protocols derived from published studies are outlined below.

Protocol 1: p53 DNA-Binding Restoration Assay

This assay determines if **P53R3** can restore the ability of mutant p53 to bind to its specific DNA consensus sequence. The Electrophoretic Mobility Shift Assay (EMSA) is commonly used.

- Objective: To visualize the restoration of p53-DNA complex formation.
- Cell Lines: Use cancer cell lines with known p53 mutations (e.g., WiDr for p53R273H, KLE for p53R175H).[8]
- Methodology:
 - Cell Treatment: Culture cells to ~80% confluency. Treat cells with 10 µg/mL of **P53R3** or vehicle control (DMSO) for 24 hours.[8]
 - Nuclear Extract Preparation: Harvest cells and prepare nuclear extracts using a standard nuclear extraction protocol (e.g., hypotonic lysis followed by high-salt extraction). Determine protein concentration using a Bradford or BCA assay.
 - Probe Labeling: Synthesize and label a double-stranded oligonucleotide containing the p53 consensus DNA binding site with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.
 - Binding Reaction: In a binding buffer, incubate 5-10 µg of nuclear extract with the labeled probe for 20-30 minutes at room temperature. For competition assays, add a 100-fold excess of unlabeled "cold" probe to a parallel reaction to confirm binding specificity.[8]
 - Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
 - Detection: Visualize the bands by autoradiography (for ³²P) or chemiluminescence (for biotin). An increase in the shifted band in the **P53R3**-treated sample indicates restored DNA binding.

Protocol 2: Cell Proliferation Inhibition Assay

This assay quantifies the antiproliferative effects of **P53R3**.

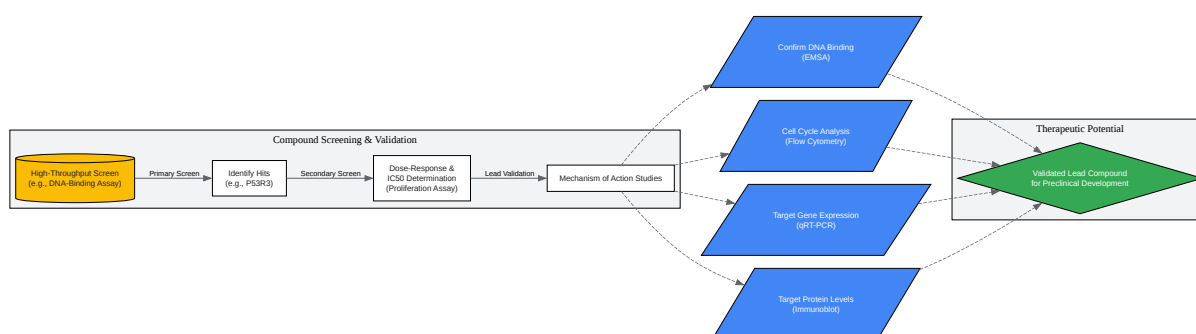
- Objective: To measure the dose-dependent inhibition of cell growth.
- Cell Lines: Use a panel of cells, including those with p53 mutations (e.g., LN-308 glioma cells transfected to express p53R175H, p53R248W, or p53R273H) and a control.[\[8\]](#)
- Methodology:
 - Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
 - Compound Treatment: Treat cells with a serial dilution of **P53R3** (e.g., 1 to 33 µg/mL) or vehicle control for 24-72 hours.[\[8\]](#)[\[13\]](#)
 - Viability Assessment: Add a viability reagent (e.g., MTT, WST-1, or CellTiter-Glo) to each well and incubate according to the manufacturer's instructions.
 - Data Acquisition: Measure the absorbance or luminescence using a plate reader.
 - Analysis: Normalize the results to the vehicle-treated control cells. Plot the cell viability against the **P53R3** concentration and calculate the IC₅₀ value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of **P53R3** on cell cycle distribution.

- Objective: To determine if **P53R3** induces cell cycle arrest.
- Cell Lines: Use p53 mutant cell lines such as LN-308 p53R175H and LN-308 p53R273H.[\[8\]](#)
- Methodology:
 - Cell Treatment: Plate cells in 6-well plates. Treat with an effective concentration of **P53R3** (e.g., 33 µg/mL) or vehicle control for 18 hours.[\[5\]](#)[\[8\]](#)

- Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
- Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at 4°C for at least 2 hours.
- Staining: Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A. Incubate in the dark for 30 minutes.
- Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
- Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant increase in the G0/G1 population in treated cells indicates cell cycle arrest.[8]



[Click to download full resolution via product page](#)

General experimental workflow for validating a mutant p53 reactivator.

Conclusion

P53R3 is a valuable chemical tool and a promising lead compound for the development of cancer therapeutics targeting mutant p53.^[11] Its ability to restore the tumor suppressor function to some of the most common p53 mutants by enabling their sequence-specific DNA

binding is a significant finding.[8][10] By reactivating the p53 pathway, **P53R3** can induce cell cycle arrest and apoptosis in cancer cells that are otherwise resistant to these processes.[8] The detailed methodologies and mechanistic understanding presented in this guide serve as a resource for researchers aiming to further investigate **P53R3** and explore the broader strategy of mutant p53 reactivation for cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Page not found | Medicine [medicine.tulane.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. d-nb.info [d-nb.info]
- 5. P53R3 | p53 | TargetMol [targetmol.com]
- 6. Recent Synthetic Approaches towards Small Molecule Reactivators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P53R3 Datasheet DC Chemicals [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting the Oncogenic p53 Mutants in Colorectal Cancer and Other Solid Tumors [mdpi.com]
- 10. Frontiers | Targeting Oncogenic Mutant p53 for Cancer Therapy [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Structural and Drug Targeting Insights on Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [The chemical structure and properties of P53R3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12421918#the-chemical-structure-and-properties-of-p53r3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com